molecular formula C7H8N2O B1589423 2,4-Diaminobenzaldehyde CAS No. 98276-57-4

2,4-Diaminobenzaldehyde

Cat. No.: B1589423
CAS No.: 98276-57-4
M. Wt: 136.15 g/mol
InChI Key: VMFJRVFZHAPENO-UHFFFAOYSA-N
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Description

2,4-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O. It is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 4 positions, and an aldehyde group at the 1 position. This compound is a yellow crystalline solid and is used as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diaminobenzaldehyde can be synthesized through various methods. One common method involves the reduction of 2,4-dinitrobenzaldehyde using iron dust and acetic acid under nitrogen atmosphere. The reaction is carried out in a 5-liter flask with mechanical stirring and temperature control .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation of 2,4-dinitrobenzaldehyde. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Diaminobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antifungal agents.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-diaminobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The aldehyde group plays a crucial role in forming covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 2,4-Diaminobenzaldehyde is unique due to its dual amino groups, which provide distinct reactivity and make it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance .

Properties

IUPAC Name

2,4-diaminobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJRVFZHAPENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456828
Record name 2,4-diaminobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98276-57-4
Record name 2,4-diaminobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner similar to that described for 10-nitro-20(RS)- and 10-nitro-20(S)-camptothecin, a mixture of 2-amino-4-nitrobenzaldehyde is treated with the tricyclic ketone 11 yielding 11-nitro-20(RS)- or 11-nitro-20(S)-camptothecin which in turn is reduced to 11-amino compound camptothecin by palladium/carbon. Alternatively, the 11-amino-20(RS)- or 11-amino-20(S)-camptothecin is obtained by reaction of 2,4-diaminobenzaldehyde with ketone 11.
[Compound]
Name
10-nitro-20(S)-camptothecin
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11-nitro-20(S)-camptothecin
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Synthesis routes and methods II

Procedure details

To a nitrogen purged 5 liter 4-neck flask fitted with a condenser, mechanical stirrer, addition funnel, and temperature probe, was added 325 mesh iron dust, which can be obtained from Aldrich, Milwaukee, Wis. (220 g, 3.9 mol, 8 equiv), water (800 mL), and glacial acetic acid (5 mL). Over the next hour, some frothing occurred and the temperature rose to 28° C. In a separate container, 2,4-dinitrobenzaldehyde (97 g, 0.49 mol, 1 equiv) was dissolved in 1:1 glacial acetic acid/ethyl acetate (800 mL). 2,4-Dinitrobenzaldehyde can be purchased from Aldrich, Milwaukee, Wis. About 5 mL of the 2,4-dinitrobenzaldehyde solution was added dropwise to the iron mixture, which led to a dissipation of the frothing. The reaction mixture was warmed to 35° C. with a steam bath. Without further heating, the remaining dinitrobenzaldehyde solution was added at such a rate as to maintain the temperature below 50° C. The addition was completed after 6 hours. The reaction mixture was diluted with water (1 L) and diatomaceous earth (BNL Fine Chemicals and Reagents, Meriden, Conn.) was added (100 g). The reaction mixture was stirred an additional 3 hours at which point the temperature had dropped to 25° C. The solids were removed by filtration. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×400 mL). The extracts were then used to wash the solids from the initial filtration. The organic layers were combined and washed with water (400 mL) and saturated aqueous NaHCO3 (3×400 mL). The combined organic layers were dried over MgSO4 and Darco G-60® (activated charcoal; BNL Fine Chemicals and Reagents, Meriden, Conn.) (10 g). After filtration to remove the drying agents, the organic layers were concentrated in vacuo to a slurry and diluted with 1 L of hexanes. The precipitated solids were collected by suction filtration and dried in air to give 2,4-diaminobenzaldehyde (48 g, 71%) as a light yellow solid.
Quantity
97 g
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reactant
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acetic acid ethyl acetate
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800 mL
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5 mL
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1 L
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Synthesis routes and methods III

Procedure details

In a manner similar to that described for 10-nitro-20(RS)-camptothecin, a mixture of 2-amino-4-nitrobenzaldehyde is treated with the tricyclic ketone 11 yielding 11-nitro-20(RS)-camptothecin which in turn is reduced to 11-amino-20(RS)-camptothecin by palladium/carbon. Alternatively, the 11-amino-20(RS)-camptothecin is obtained by reaction of 2,4-diaminobenzaldehyde with ketone 11.
[Compound]
Name
10-nitro-20(RS)-camptothecin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminobenzaldehyde
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2,4-Diaminobenzaldehyde
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2,4-Diaminobenzaldehyde
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2,4-Diaminobenzaldehyde
Reactant of Route 5
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2,4-Diaminobenzaldehyde
Reactant of Route 6
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2,4-Diaminobenzaldehyde
Customer
Q & A

Q1: What are the coordination capabilities of 2,4-diaminobenzaldehyde with metal ions?

A: Research demonstrates that this compound can act as a precursor to Schiff base ligands. When reacted with compounds like 4-amino-3,5-dimercapto-1,2,4-triazole, it forms a Schiff base capable of coordinating with various metal ions. [] This ligand, with its azomethine nitrogen and deprotonated thiol sulfur atoms, forms five-membered heterochelates with metal ions such as Mn(II), Cu(II), and Zn(II). [] The resulting complexes have been shown to exhibit an octahedral geometry around the metal ions. []

Q2: Can this compound undergo degradation, and if so, what are the key intermediates and pathways involved?

A: Yes, this compound can be degraded by persulphate (PS) in aqueous solutions under near-neutral pH conditions. [] This degradation process is influenced by the concentration of PS. [] Interestingly, the degradation can occur even without additional activation, albeit at a slower rate. [] Several key intermediates have been identified during this process, including 2,4-diamino-3-hydroxy-5-sulfonicacidtoluene, 2,4-bis(vinylamino)benzaldehyde, and 3,5-diamino-4-hydroxy-2-pentene. [] These findings suggest a degradation pathway involving hydroxyl radicals and potentially PS anions and sulphate radicals. []

Q3: Are there efficient methods for synthesizing this compound?

A: Yes, research highlights an improved procedure for synthesizing this compound. This method involves the reduction of 2,4-dinitrobenzaldehyde using iron and acetic acid under meticulously controlled conditions. [, ] While the specific details of these conditions are not elaborated upon in the abstracts, the emphasis on "dose-controlled conditions" suggests the importance of precise control over reagent quantities and reaction parameters to achieve optimal yields and purity. [, ]

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